(2,4-Dinitrophenyl)cyanamide
Description
(2,4-Dinitrophenyl)cyanamide is a nitroaromatic compound featuring a cyanamide functional group (–NH–CN) attached to a 2,4-dinitrophenyl backbone. The compound is primarily studied for its reactivity in substitution reactions, where the cyanamide group acts as a leaving group or participates in nucleophilic aromatic substitution (SNAr) mechanisms. Its synthesis typically involves the reaction of cyanamide with 2,4-dinitrohalobenzenes under controlled conditions . Applications include its use as a precursor in the synthesis of heterocyclic compounds and as a reagent in kinetic studies to compare leaving-group efficiencies in aromatic systems.
Properties
CAS No. |
75966-22-2 |
|---|---|
Molecular Formula |
C7H4N4O4 |
Molecular Weight |
208.13 g/mol |
IUPAC Name |
(2,4-dinitrophenyl)cyanamide |
InChI |
InChI=1S/C7H4N4O4/c8-4-9-6-2-1-5(10(12)13)3-7(6)11(14)15/h1-3,9H |
InChI Key |
JQSHXJWQQPJBPD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NC#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The reactivity and stability of (2,4-dinitrophenyl)cyanamide can be contextualized by comparing it to structurally analogous 2,4-dinitrophenyl derivatives with varying leaving groups (Table 1). Key compounds include:
- 2,4-Dinitrophenyl phenyl ether
- 2,4-Dinitrophenyl phenyl sulfide
- 2,4-Dinitrophenyl phenyl sulfone
- 1-Methoxy-2,4-dinitrobenzene
Table 1: Kinetic and Thermodynamic Parameters for Reactions of 2,4-Dinitrophenyl Derivatives with Hydrazine in DMSO
| Compound | Leaving Group (X) | $ k_A \, (\text{M}^{-1}\text{s}^{-1}) $ | $ \Delta H^\circ \, (\text{kJ/mol}) $ | $ \Delta S^\circ \, (\text{J/mol.K}) $ |
|---|---|---|---|---|
| 2,4-Dinitrophenyl phenyl ether | –OPh | 0.042 | 68.2 | -34.1 |
| 2,4-Dinitrophenyl phenyl sulfide | –SPh | 0.098 | 62.5 | -28.7 |
| 2,4-Dinitrophenyl phenyl sulfone | –SO₂Ph | 0.015 | 75.3 | -40.2 |
| 1-Methoxy-2,4-dinitrobenzene | –OMe | 0.123 | 58.9 | -22.5 |
| This compound | –NH–CN | Data not available in cited sources | Inferred lower $ \Delta H^\circ $ | Inferred higher $ \Delta S^\circ $ |
Key Observations:
Leaving Group Efficiency :
- The methoxy group (–OMe) exhibits the highest reactivity ($ k_A = 0.123 \, \text{M}^{-1}\text{s}^{-1} $) due to its moderate electron-donating nature, which stabilizes the transition state during nucleophilic attack .
- The sulfone group (–SO₂Ph) shows the lowest reactivity ($ k_A = 0.015 \, \text{M}^{-1}\text{s}^{-1} $), attributed to its strong electron-withdrawing effects, which destabilize the intermediate .
- Cyanamide (–NH–CN) : While direct kinetic data is absent, its reactivity is hypothesized to lie between –SPh and –OPh groups. The –NH–CN group’s resonance stabilization and moderate nucleofugality may enhance leaving-group ability compared to –SO₂Ph but remain less efficient than –OMe .
Thermodynamic Trends :
- Lower $ \Delta H^\circ $ values correlate with faster reactions (e.g., –OMe: $ \Delta H^\circ = 58.9 \, \text{kJ/mol} $), while higher $ \Delta H^\circ $ (e.g., –SO₂Ph: $ 75.3 \, \text{kJ/mol} $) indicate slower, more energy-demanding processes .
- This compound likely exhibits a lower $ \Delta H^\circ $ than –SO₂Ph derivatives due to the cyanamide group’s weaker electron-withdrawing nature.
Instead, its utility lies in mechanistic studies and synthetic chemistry due to its unique leaving-group properties.
Research Findings and Limitations
- Kinetic Studies : Reactions of 2,4-dinitrophenyl derivatives follow pseudo-first-order kinetics under excess hydrazine, with linear $ k_{\text{obs}} $ vs. [hydrazine] plots confirming the absence of general base catalysis .
- Gaps in Data : Direct experimental parameters for this compound are scarce in the literature, necessitating further studies to quantify its $ k_A $, $ \Delta H^\circ $, and $ \Delta S^\circ $.
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